molecular formula C10H14O2 B041879 Nepetalactone cis-trans-form CAS No. 21651-62-7

Nepetalactone cis-trans-form

Cat. No. B041879
CAS RN: 21651-62-7
M. Wt: 166.22 g/mol
InChI Key: ZDKZHVNKFOXMND-NBEYISGCSA-N
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Description

Nepetalactone cis-trans-form is a cyclopentapyran that is (4aS,7aR)-1,4a,5,6,7,7a-hexahydrocyclopenta [c]pyran substituted at position 1 by an oxo group and at positions 4 and 7 by methyl groups . It is an iridoid monoterpenoid isolated from several Nepeta plant species . The exact mass and complexity rating of the compound are unknown.


Synthesis Analysis

Nepetalactone is synthesized through the oxidation of nepetalactol in glandular trichomes by a NAD+ dependent class of enzymes known as nepetalactol-related short-chain reductases (NEPS) in the Nepeta genus . Cis-trans nepetalactol is an intermediate molecule in the synthesis of a class of molecules called monoterpene indole alkaloids .


Molecular Structure Analysis

Nepetalactone has three chiral centers, two at the fusion of the two rings, and one where the methyl group attaches to the cyclopentane ring. Thus, it has eight (2^3) stereoisomers . The terms cis and trans are used to refer to the relative stereochemistry at the ring fusion, and also to the methyl group as compared to the lactone on the cyclopentane .


Chemical Reactions Analysis

The fragmentation of the dihydropyranone moiety (nepetalactone) to various products through several steps was understood using the ωB97X-D/6-311+G (2d,p) function/basis set . The absorbance spectrum of cis, trans-nepetalactone has one absorbance peak with maxima at 230 nm and spread from 210 to 270 nm .


Physical And Chemical Properties Analysis

Nepetalactone cis-trans-form is a colorless oil . Its boiling point is 71 °C at 0.05 mmHg. At 25 °C, its density is 1.0663 g/mL and refractive index 1.4859 .

Scientific Research Applications

1. Metabolism in Domestic Cats

Nepetalactone, particularly its cis,trans-form, is metabolized in domestic cats, primarily excreted in urine and carbon dioxide. The major metabolite identified is α-nepetalinic acid, alongside other minor compounds. This study highlights the metabolic pathway of nepetalactone in cats without significant physiological effects (Waller, Price, & Mitchell, 1969).

2. Biosynthesis in Nepeta Species

Research on Nepeta rtanjensis, a species rich in trans,cis-nepetalactone, indicates that nepetalactone biosynthesis and accumulation are highly correlated with the expression of certain genes. This finding is crucial for understanding the physiological role of nepetalactones in Nepeta species and has implications for cultivation and harvesting strategies (Aničić et al., 2018).

3. Insecticidal Activity

The cis,trans-form of nepetalactone demonstrates significant insecticidal activity. A study showed its effectiveness against mustard aphids, suggesting its potential as a natural pesticide for crop protection (Kumar et al., 2015).

Future Directions

Nepetalactones have a promising future in the development of novel mosquito repellents for the control of malaria and arboviral diseases . They could be synthesized on an industrial scale as it has suitable vapor pressure and enthalpy of vaporization at room temperature . Furthermore, biocatalytic production of a broader range of iridoids is possible, providing a versatile system for the diversification of this important natural product scaffold .

properties

IUPAC Name

(4aS,7S,7aR)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZHVNKFOXMND-NBEYISGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(=O)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075198
Record name Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nepetalactone cis-trans-form

CAS RN

21651-62-7
Record name 4aα,7α,7aα-Nepetalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepetalactone cis-trans-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021651627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[c]pyran-1(4aH)-one, 5,6,7,7a-tetrahydro-4,7-dimethyl-, (4aS,7S,7aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPETALACTONE, (+)-(4AS,7S,7AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM7PE24UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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